3-Allyl-2-({2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-YL]-2-oxoethyl}sulfanyl)-5-phenylthieno[2,3-D]pyrimidin-4(3H)-one
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Overview
Description
3-Allyl-2-({2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-YL]-2-oxoethyl}sulfanyl)-5-phenylthieno[2,3-D]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 3-Allyl-2-({2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-YL]-2-oxoethyl}sulfanyl)-5-phenylthieno[2,3-D]pyrimidin-4(3H)-one involves multiple steps, including the formation of the thieno[2,3-D]pyrimidin-4(3H)-one core, the introduction of the allyl group, and the attachment of the pyrrol and phenyl substituents. The synthetic route typically involves:
Formation of the thieno[2,3-D]pyrimidin-4(3H)-one core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the allyl group: This step may involve an allylation reaction using an allyl halide and a base.
Attachment of the pyrrol and phenyl substituents: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
3-Allyl-2-({2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-YL]-2-oxoethyl}sulfanyl)-5-phenylthieno[2,3-D]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction conditions (e.g., temperature, pressure).
Scientific Research Applications
3-Allyl-2-({2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-YL]-2-oxoethyl}sulfanyl)-5-phenylthieno[2,3-D]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may be useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 3-Allyl-2-({2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-YL]-2-oxoethyl}sulfanyl)-5-phenylthieno[2,3-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 3-Allyl-2-({2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-YL]-2-oxoethyl}sulfanyl)-5-phenylthieno[2,3-D]pyrimidin-4(3H)-one include other thieno[2,3-D]pyrimidin-4(3H)-one derivatives with different substituents. These compounds can be compared based on their chemical properties, reactivity, and potential applications. The unique combination of functional groups in this compound sets it apart from other similar compounds, offering distinct advantages in specific applications.
Properties
Molecular Formula |
C30H27N3O2S2 |
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Molecular Weight |
525.7 g/mol |
IUPAC Name |
2-[2-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-2-oxoethyl]sulfanyl-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C30H27N3O2S2/c1-5-15-32-29(35)27-25(22-9-7-6-8-10-22)17-36-28(27)31-30(32)37-18-26(34)24-16-20(3)33(21(24)4)23-13-11-19(2)12-14-23/h5-14,16-17H,1,15,18H2,2-4H3 |
InChI Key |
UCLIJSVQSYXLLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C(=O)CSC3=NC4=C(C(=CS4)C5=CC=CC=C5)C(=O)N3CC=C)C |
Origin of Product |
United States |
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